

Application Notes and Protocols for Raji Cell Culture

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Compound of Interest

Compound Name: *Raja 42-d10*

Cat. No.: *B15622553*

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Audience: Researchers, scientists, and drug development professionals.

Note: The cell line "**Raja 42-d10**" is not found in established cell line databases. It is highly probable that this is a specific laboratory designation or a typographical error for the well-characterized Burkitt's lymphoma cell line, Raji. These protocols are based on the established procedures for the Raji (ATCC® CCL-86™) cell line.

Introduction

The Raji cell line, established in 1963 from a human Burkitt's lymphoma, is a cornerstone in immunological and cancer research.^[1] These lymphoblast-like cells grow in suspension and are widely used as a model for B-lymphocyte function, B-cell malignancies, and for testing novel therapeutic agents.^{[1][2]} Raji cells are also notable for carrying the Epstein-Barr virus (EBV) genome in a latent state.^[3] This document provides detailed protocols for the successful culture and maintenance of the Raji cell line.

Cell Line Characteristics

Characteristic	Description
Cell Type	B lymphocyte
Morphology	Lymphoblast-like, grow in suspension, often forming clumps.[1][4]
Disease	Burkitt's Lymphoma[4]
Species	Homo sapiens (Human)
Gender of Donor	Male[4]
Age of Donor	11 years[4]
Biosafety Level	2
Receptors	B-cell receptor (BCR), CD19, CD20, complement receptors.[5][6][7]
Doubling Time	Approximately 23.2 to 36 hours.[8]

Quantitative Cell Culture Data

Parameter	Value	Unit
Seeding Density	$1 \times 10^5 - 5 \times 10^5$	viable cells/mL
Subculture Density	$2 \times 10^6 - 3 \times 10^6$	viable cells/mL
Maximum Cell Density	Up to 3×10^6	viable cells/mL[4]
Cryopreservation Density	1×10^6	cells/mL

Experimental Protocols

Complete Growth Medium Preparation

The recommended medium for Raji cells is RPMI-1640.

Components:

- RPMI-1640 basal medium

- 10% Fetal Bovine Serum (FBS), heat-inactivated
- 2 mM L-glutamine
- 100 units/mL Penicillin
- 100 µg/mL Streptomycin

Procedure:

- Aseptically combine all components in a sterile bottle.
- Store the complete medium at 2-8°C, protected from light.
- Warm the medium to 37°C in a water bath before use.

Thawing of Cryopreserved Cells

Materials:

- Cryovial of Raji cells from liquid nitrogen storage
- Complete growth medium (pre-warmed to 37°C)
- Sterile 15 mL conical centrifuge tube
- 70% ethanol
- Water bath at 37°C
- Centrifuge

Procedure:

- Retrieve the cryovial from liquid nitrogen storage. Safety Precaution: Wear appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield, as vials may explode upon rapid warming.

- Quickly thaw the vial by gentle agitation in a 37°C water bath. Thawing should be rapid (approximately 2 minutes).[4]
- As soon as the contents are thawed, decontaminate the vial by wiping it with 70% ethanol.
- Under sterile conditions in a biological safety cabinet, transfer the cell suspension from the vial into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes to pellet the cells.[4]
- Carefully aspirate and discard the supernatant containing the cryoprotective agent (e.g., DMSO).
- Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂. [4][9]

Subculturing (Passaging) of Suspension Cells

Procedure:

- Raji cells grow in suspension. Cultures should be split when the cell density reaches 2-3 x 10⁶ viable cells/mL, typically every 2 to 3 days.[9]
- Aseptically transfer the cell suspension to a sterile conical tube.
- Centrifuge at 1000 rpm (approximately 150 x g) for 3-5 minutes.[9]
- Aspirate the supernatant.
- Resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density (e.g., 0.5-5 x 10⁵ viable cells/mL).[9]
- Dispense the cell suspension into new, appropriately sized culture flasks.

Cryopreservation of Cells

Materials:

- Raji cells in logarithmic growth phase
- Complete growth medium
- Cryopreservation medium (e.g., 90% FBS and 10% DMSO, or 60% basal medium, 30% FBS, and 10% DMSO).[1]
- Sterile cryovials
- Controlled-rate freezing container

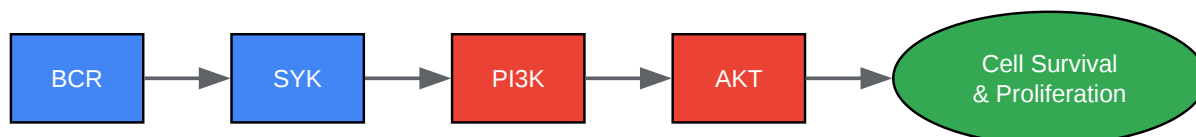
Procedure:

- Harvest cells by centrifugation as described in the subculturing protocol.
- Resuspend the cell pellet in cold cryopreservation medium at a density of 1×10^6 cells/mL.[9]
- Aliquot the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours.
- Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

Signaling Pathways and Experimental Workflows

B-cell Receptor (BCR) "Tonic" Signaling in Raji Cells

Raji cells, as a model for Burkitt's lymphoma, exhibit a form of B-cell receptor signaling known as "tonic" signaling. This is an antigen-independent, constitutive baseline signal that is crucial for cell survival.[4][10] This pathway primarily engages the PI3K pathway.[8][9]



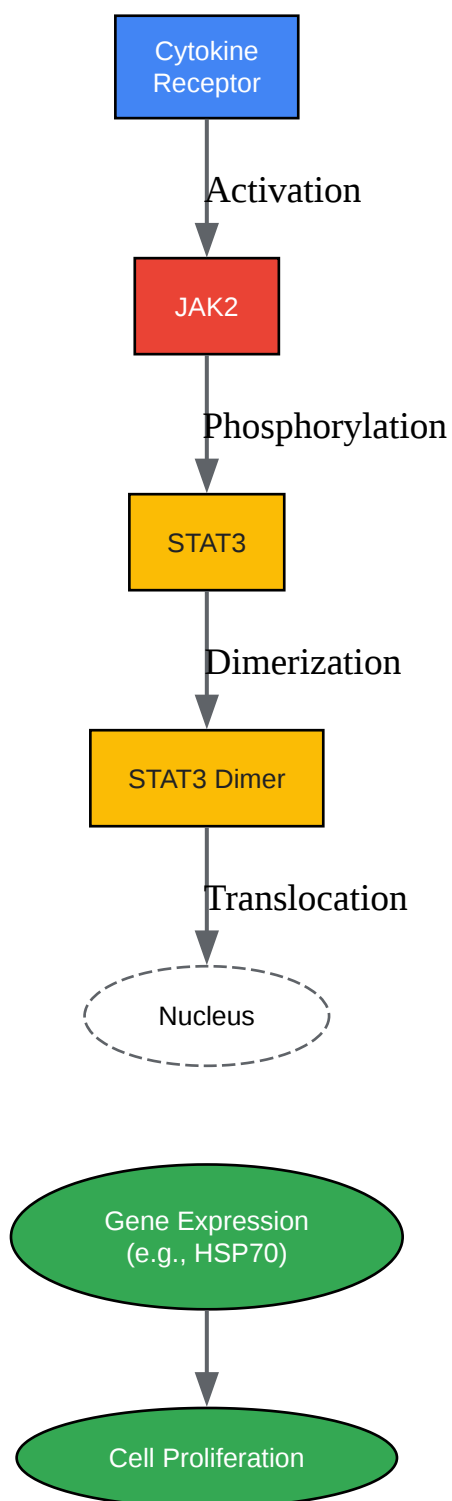
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Caption: Tonic B-cell receptor signaling pathway in Raji cells.

JAK2/STAT3 Signaling Pathway in Raji Cells

The JAK2/STAT3 signaling pathway has also been shown to play a role in the proliferation and survival of Raji cells. Inhibition of this pathway can suppress cell growth and induce apoptosis.

[5]

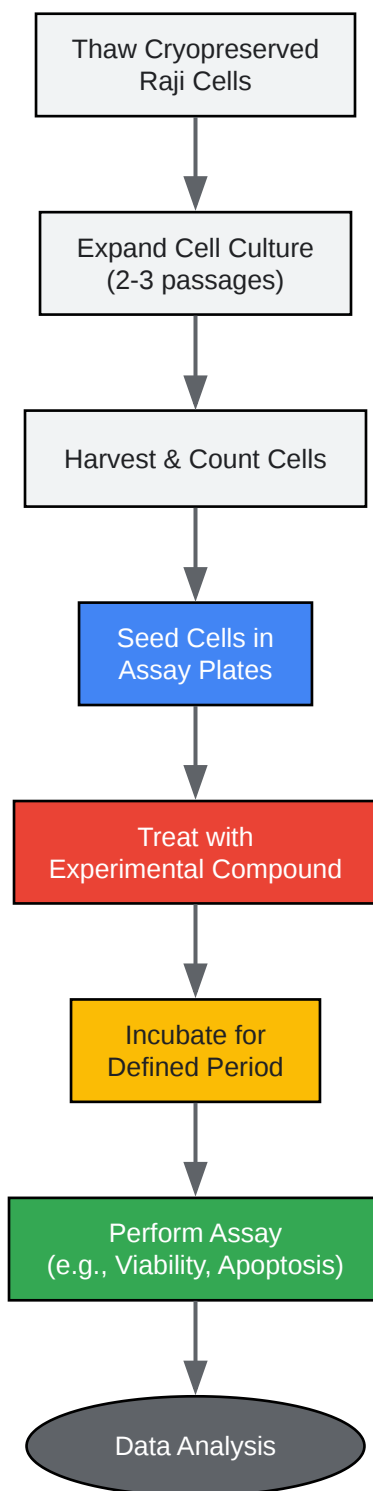


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Caption: JAK2/STAT3 signaling pathway in Raji cell proliferation.

General Experimental Workflow for Raji Cells

The following diagram illustrates a typical workflow for an in vitro experiment using Raji cells, such as a drug cytotoxicity assay.



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Caption: General experimental workflow for in vitro studies with Raji cells.

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